molecular formula C21H21NO5S2 B2746907 (5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 638139-91-0

(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No. B2746907
CAS RN: 638139-91-0
M. Wt: 431.52
InChI Key: SHKLQTUEBDJYNB-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H21NO5S2 and its molecular weight is 431.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Thiazolidinone derivatives, including those similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant in vitro antimicrobial activity against a variety of bacterial and fungal isolates. For instance, Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, & S. Ouf, 2008). Similarly, Gouda et al. (2010) synthesized thiazolidinone, thiazoline, and thiophene derivatives, some of which showed promising antimicrobial activities (M. Gouda, M. A. Berghot, A. Shoeib, & A. Khalil, 2010).

Corrosion Inhibition

Another significant application of thiazolidinone derivatives is in the field of corrosion inhibition. Yadav et al. (2015) investigated two thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution, finding that these compounds effectively prevent corrosion, showcasing their potential in industrial applications (M. Yadav, D. Behera, Sumit Kumar, & Premanand Yadav, 2015).

Synthetic Applications and Biological Studies

The synthetic versatility of thiazolidinones allows for the creation of various derivatives with significant biological activities. For example, Makki et al. (2016) synthesized fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs, which not only showed good antimicrobial activities but also potential for analytical applications (M. Makki, K. Alfooty, R. M. Abdel-Rahman, & M. El-Shahawi, 2016).

properties

IUPAC Name

(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-5-27-15-9-7-6-8-14(15)22-20(23)18(29-21(22)28)12-13-10-16(24-2)19(26-4)17(11-13)25-3/h6-12H,5H2,1-4H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKLQTUEBDJYNB-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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